Cas no 1565686-34-1 (4-Ethyl-3-fluorohexan-1-amine)

4-Ethyl-3-fluorohexan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-ethyl-3-fluorohexan-1-amine
- 1565686-34-1
- EN300-1843335
- 4-Ethyl-3-fluorohexan-1-amine
-
- インチ: 1S/C8H18FN/c1-3-7(4-2)8(9)5-6-10/h7-8H,3-6,10H2,1-2H3
- InChIKey: NYOSEAJXVMAQLH-UHFFFAOYSA-N
- ほほえんだ: FC(CCN)C(CC)CC
計算された属性
- せいみつぶんしりょう: 147.142327740g/mol
- どういたいしつりょう: 147.142327740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 71.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 26Ų
4-Ethyl-3-fluorohexan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843335-10.0g |
4-ethyl-3-fluorohexan-1-amine |
1565686-34-1 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1843335-1.0g |
4-ethyl-3-fluorohexan-1-amine |
1565686-34-1 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1843335-0.5g |
4-ethyl-3-fluorohexan-1-amine |
1565686-34-1 | 0.5g |
$1482.0 | 2023-06-03 | ||
Enamine | EN300-1843335-2.5g |
4-ethyl-3-fluorohexan-1-amine |
1565686-34-1 | 2.5g |
$3025.0 | 2023-06-03 | ||
Enamine | EN300-1843335-0.05g |
4-ethyl-3-fluorohexan-1-amine |
1565686-34-1 | 0.05g |
$1296.0 | 2023-06-03 | ||
Enamine | EN300-1843335-0.1g |
4-ethyl-3-fluorohexan-1-amine |
1565686-34-1 | 0.1g |
$1357.0 | 2023-06-03 | ||
Enamine | EN300-1843335-5.0g |
4-ethyl-3-fluorohexan-1-amine |
1565686-34-1 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1843335-0.25g |
4-ethyl-3-fluorohexan-1-amine |
1565686-34-1 | 0.25g |
$1420.0 | 2023-06-03 |
4-Ethyl-3-fluorohexan-1-amine 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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2. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
4-Ethyl-3-fluorohexan-1-amineに関する追加情報
Professional Introduction to 4-Ethyl-3-fluorohexan-1-amine (CAS No. 1565686-34-1)
4-Ethyl-3-fluorohexan-1-amine, with the chemical formula C9H19FNO, is a fluorinated amine derivative that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1565686-34-1, represents a class of molecules that exhibit unique chemical properties due to the presence of both ethyl and fluorine substituents. The structural configuration of 4-Ethyl-3-fluorohexan-1-amine imparts distinct reactivity and biological potential, making it a valuable scaffold for synthesizing novel therapeutic agents.
The synthesis of 4-Ethyl-3-fluorohexan-1-amine typically involves multi-step organic reactions, including fluorination and amination processes. The introduction of fluorine at the 3-position of the hexane chain enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in drug design. Recent advancements in fluorination techniques have enabled more efficient and selective incorporation of fluorine atoms, thereby improving the yield and purity of 4-Ethyl-3-fluorohexan-1-amine. These improvements are particularly relevant in the context of developing next-generation pharmaceuticals that require high precision in molecular architecture.
In the realm of medicinal chemistry, 4-Ethyl-3-fluorohexan-1-amine has been explored as a building block for various bioactive compounds. Its amine functionality allows for further derivatization into amides, esters, and other pharmacophores that are known to interact with biological targets. For instance, researchers have investigated its potential as a precursor for kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The fluorine atom's electron-withdrawing effect can modulate the electronic properties of adjacent functional groups, influencing both the reactivity and binding affinity of the resulting compounds.
The pharmacological profile of derivatives of 4-Ethyl-3-fluorohexan-1-amine has been studied extensively in preclinical models. Some early research suggests that certain analogs exhibit promising anti-inflammatory and analgesic properties. The fluorinated amine moiety is particularly interesting because it can enhance blood-brain barrier penetration, a desirable trait for central nervous system (CNS) drugs. Furthermore, the ethyl group at the 4-position contributes to the overall solubility and bioavailability of the compound, making it an attractive candidate for oral administration.
The use of computational modeling and high-throughput screening has accelerated the discovery process for new drug candidates derived from 4-Ethyl-3-fluorohexan-1-amine. Advanced algorithms can predict how different structural modifications will affect biological activity, allowing chemists to design molecules with optimized properties more efficiently. This interdisciplinary approach combines synthetic chemistry with computational biology, leading to faster iterations and higher success rates in drug development.
In recent years, there has been growing interest in exploring fluorinated amines as potential antimicrobial agents. The unique electronic properties of fluorine can disrupt bacterial cell membranes and interfere with essential metabolic pathways. Preliminary studies have shown that certain derivatives of 4-Ethyl-3-fluorohexan-1-amine exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. This finding is particularly relevant in light of the increasing prevalence of antibiotic-resistant strains, highlighting the need for novel antimicrobial strategies.
The environmental impact of fluorinated compounds is also a critical consideration in their development and application. While fluorine enhances pharmaceutical efficacy, it can also pose challenges in terms of persistence and toxicity if not managed properly. Researchers are increasingly focusing on green chemistry principles to develop synthetic routes that minimize waste and reduce environmental footprints. For example, catalytic fluorination methods that use sustainable reagents are being optimized to produce 4-Ethyl-3-fluorohexan-1-amine with greater efficiency while adhering to ecological standards.
The future directions for research on 4-Ethyl-3-fluorohexan-1-amine include exploring its potential in combination therapies and personalized medicine. By understanding how this compound interacts with other bioactive molecules, scientists can develop synergistic drug regimens that improve treatment outcomes. Additionally, advances in genomics and proteomics are enabling more tailored approaches to drug design, where compounds like 4-Ethyl-3-fluorohexan-1-amine can be customized to target specific genetic profiles or disease biomarkers.
In conclusion, 4-Ethyl-3-fluorohexan-1-amine (CAS No. 1565686-34) is a versatile intermediate with significant potential in pharmaceutical innovation. Its unique structural features make it a valuable tool for developing novel therapeutics across multiple therapeutic areas. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in addressing global health challenges.
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